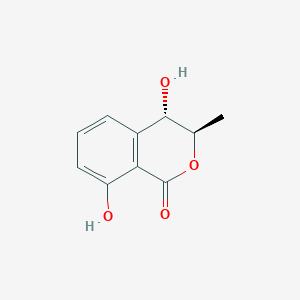

trans-4-Hydroxymellein

Description

Structure

3D Structure

Properties

CAS No. |

70287-70-6 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3R,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9-/m1/s1 |

InChI Key |

STSOHAOGZMLWFR-MLUIRONXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O |

Canonical SMILES |

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Trans 4 Hydroxymellein

Fungal Sources and Associated Habitats

Fungi are prolific producers of a vast assortment of secondary metabolites, and trans-4-Hydroxymellein is no exception. It has been isolated from a wide range of fungal species inhabiting terrestrial, marine, and endophytic environments.

Endophytic Fungi

Endophytic fungi reside within the tissues of living plants without causing any apparent harm to their host. Several endophytic species have been identified as sources of this compound.

Nigrospora sp. : An endophytic fungus isolated from the medicinal plant Moringa oleifera has been shown to produce this compound.

Saccharicola sp. : This endophytic fungus, isolated from the stems of Eugenia jambolana Lam., is another documented producer of this compound. usp.br

Marine-Derived Fungi

The unique and competitive marine environment drives the production of novel and bioactive compounds by marine-derived fungi.

Aspergillus sp. : Various species of Aspergillus isolated from marine environments have been found to produce this compound.

Botryosphaeria sp. KcF6 : This endophytic fungus, derived from the mangrove plant Kandelia candel, has been identified as a source of this compound. nih.govresearchgate.net

Aspergillus flocculosus : While not explicitly stated as a marine-derived source in the provided information, Aspergillus flocculosus is a known producer of various bioactive compounds and has been isolated from marine environments.

Penicillium sp. : Species of Penicillium sourced from marine habitats are also known to synthesize this compound.

Terrestrial Fungi

A significant number of terrestrial fungi, encompassing a variety of genera and ecological niches, are known to produce this compound.

Aspergillus melleus and Aspergillus ochraceus : These soil-dwelling fungi are well-documented producers of this compound. nih.gov

Apiospora camptospora : This terrestrial fungus has been identified as a source of the compound.

Cercospora taiwanensis : A plant pathogenic fungus, Cercospora taiwanensis, is another known producer. nih.gov

Diplodia corticola and Diplodia globulosa : These plant pathogenic fungi are also recognized for their ability to synthesize this compound. researchgate.net

Hyalodendriella sp. : Information regarding the production of this compound by this fungus is not readily available in the provided search results.

Lasiodiplodia theobromae : This plant pathogen is a known source of the compound.

Septoria nodorum : A fungus responsible for diseases in wheat, Septoria nodorum, produces this compound. researchgate.net

Sphaeropsis sapinea : This fungus, a pathogen of pine trees, has been shown to produce this compound. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov

Xylaria feejeensis and Xylaria longiana : The terrestrial fungus Xylaria feejeensis is a known producer. nih.govresearchgate.netnih.govresearchgate.net Information for Xylaria longiana is primarily descriptive of the fungus itself. mushroomexpert.com

Seimatosporium sp. : This fungus has been identified as a source of this compound. nih.govmdpi.com

Botryosphaeria mamane PSU-M76 : This terrestrial fungus is another documented producer of the compound. nih.gov

Biatriospora sp. : Information regarding the production of this compound by this fungus is not readily available in the provided search results.

Fungal Producers of this compound

| Fungal Genus | Species | Habitat/Source |

| Nigrospora | sp. | Endophytic in Moringa oleifera |

| Saccharicola | sp. | Endophytic in Eugenia jambolana usp.br |

| Aspergillus | sp. | Marine-derived |

| Botryosphaeria | sp. KcF6 | Marine-derived from Kandelia candel nih.govresearchgate.net |

| Aspergillus | flocculosus | Marine-derived |

| Penicillium | sp. | Marine-derived |

| Aspergillus | melleus | Terrestrial |

| Aspergillus | ochraceus | Terrestrial nih.gov |

| Apiospora | camptospora | Terrestrial |

| Cercospora | taiwanensis | Terrestrial nih.gov |

| Diplodia | corticola | Terrestrial |

| Diplodia | globulosa | Terrestrial researchgate.net |

| Lasiodiplodia | theobromae | Terrestrial |

| Septoria | nodorum | Terrestrial researchgate.net |

| Sphaeropsis | sapinea | Terrestrial nih.govresearchgate.netfrontiersin.orgnih.govnih.gov |

| Xylaria | feejeensis | Terrestrial nih.govresearchgate.netnih.govresearchgate.net |

| Seimatosporium | sp. | Terrestrial nih.govmdpi.com |

| Botryosphaeria | mamane PSU-M76 | Terrestrial nih.gov |

Plant Sources and Anatomical Localization

In addition to its fungal origins, this compound has been isolated from several plant species, suggesting a role in plant secondary metabolism or a symbiotic relationship with endophytic fungi.

Uvaria hamiltonii : The stem bark of this plant is a known source of this compound.

Illigera luzonensis : This compound has been reported in Illigera luzonensis, with the root being the specified anatomical location. nih.gov

Moringa oleifera : This plant is a known source, and the presence of the endophytic fungus Nigrospora sp. within it provides a potential biosynthetic origin.

Eugenia jambolana : The stems of this plant have been identified as a source, which is consistent with the isolation of the this compound-producing endophytic fungus Saccharicola sp. from this location. usp.br

Plant Sources of this compound

| Plant Species | Anatomical Localization |

| Uvaria hamiltonii | Stem bark |

| Illigera luzonensis | Root nih.gov |

| Moringa oleifera | Not specified |

| Eugenia jambolana | Stems usp.br |

Insect and Animal Metabolic Origins

The presence of this compound is not limited to the fungal and plant kingdoms; it has also been identified as a metabolic product in insects.

Camponotus species : Certain species of ants belonging to the genus Camponotus have been found to produce this compound.

Environmental Presence and Detection

The widespread production of this compound by various organisms suggests its potential presence and detection in different environmental matrices.

Marine Sediments : Given that numerous marine-derived fungi produce this compound, it is plausible that this compound can be found in marine sediments as a result of microbial activity and decomposition. However, specific studies detailing its direct detection in marine sediment samples were not prominently available in the reviewed literature.

Biosynthetic Pathways and Enzymology of Trans 4 Hydroxymellein

Polyketide Biosynthesis Framework (PKS Pathway)

The formation of trans-4-Hydroxymellein begins with the assembly of a polyketide backbone, a process catalyzed by polyketide synthases (PKSs). nih.gov These large, multifunctional enzymes are classified into three main types, with fungal PKSs predominantly being iterative Type I systems. nih.gov These Type I PKSs are megasynthases that contain multiple catalytic domains within a single polypeptide chain. nih.gov

The biosynthesis of polyketides shares similarities with fatty acid synthesis, utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension. nih.gov The core domains of a fungal PKS include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.govnih.gov Further complexity and structural diversity are introduced by optional reducing domains: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). nih.gov Based on the presence and iterative use of these reducing domains, fungal PKSs are categorized as non-reducing (NR-PKS), partially reducing (PR-PKS), or highly reducing (HR-PKS). nih.gov The biosynthesis of the mellein (B22732) scaffold, the precursor to this compound, is accomplished by a partially reducing PKS. researchgate.net

Precursor Identification and Metabolic Intermediates (e.g., Mellein as an immediate precursor)

The immediate precursor to this compound is the compound (R)-mellein. nih.govnih.gov This has been established through the isolation of both mellein and various stereoisomers of 4-hydroxymellein from the same fungal cultures, such as those of Aspergillus ochraceus. nih.govnih.gov The biosynthesis of mellein itself commences with the condensation of one molecule of acetyl-CoA with four molecules of malonyl-CoA to generate a pentaketide (B10854585) intermediate. nih.gov This linear polyketide chain then undergoes cyclization and other modifications to form the characteristic dihydroisocoumarin structure of mellein.

Enzymatic Transformations and Stereospecificity

The conversion of mellein to this compound is a critical step that introduces a hydroxyl group at the C-4 position. This transformation is catalyzed by specific enzymes that ensure the correct stereochemistry of the final product.

The introduction of the hydroxyl group at the C-4 position of mellein is achieved through a direct hydroxylation reaction. This type of reaction is typically catalyzed by monooxygenases, such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases. nih.govmdpi.com These enzymes are known for their ability to perform regio- and stereospecific oxidations of non-activated C-H bonds. nih.gov In the case of this compound, the enzyme specifically targets one of the hydrogen atoms of the benzylic methylene (B1212753) group (C-4) for hydroxylation. The isolation of both (3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein from various fungal species suggests that different enzymes with distinct stereoselectivities may be involved in this hydroxylation step, or that a single enzyme may produce a mixture of stereoisomers depending on the fungal host. nih.govresearchgate.net

While the formation of an epoxide intermediate followed by enzymatic hydrolysis is a possible mechanism for hydroxylation, the biosynthesis of this compound is believed to proceed via a direct hydroxylation mechanism. This is supported by the known functions of monooxygenases, which can directly insert an oxygen atom into a C-H bond without the necessity of an epoxide intermediate. nih.gov The direct hydroxylation pathway is a more direct and common route for the introduction of a hydroxyl group at a saturated carbon in biosynthetic pathways.

The genes responsible for the biosynthesis of a particular polyketide are typically clustered together in the fungal genome. plos.org These biosynthetic gene clusters (BGCs) often include the PKS gene itself, as well as genes encoding tailoring enzymes such as monooxygenases, methyltransferases, and transporters. plos.org The analysis of these gene clusters provides valuable insights into the biosynthetic pathway.

Highly reducing polyketide synthases (HR-PKSs) are a subclass of PKSs that possess a full complement of reducing domains (KR, DH, and ER). nih.govresearchgate.net While the mellein PKS is partially reducing, the broader context of polyketide biosynthesis often involves HR-PKSs for the production of highly reduced polyketides like lovastatin (B1675250) and fumonisin. nih.gov The study of HR-PKS domains and their programming is essential for understanding the diversity of polyketide structures. researchgate.netacs.org

Isotopic Labeling Studies in Biosynthetic Elucidation (e.g., 17O NMR, 2H NMR, 13C NMR)

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. beilstein-journals.orgwikipedia.org Various stable isotopes, including ¹³C, ²H (deuterium), and ¹⁷O, can be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to map the origins of each atom in a molecule. beilstein-journals.orgnih.gov

In the context of mellein biosynthesis, feeding experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetate, followed by ¹³C NMR analysis, have been instrumental in confirming the polyketide origin of the carbon skeleton and determining the folding pattern of the polyketide chain. beilstein-journals.org Furthermore, studies utilizing CD₃CO₂H (deuterated acetate) and analyzing the resulting mellein by ²H NMR and edited ¹³C NMR spectra have provided detailed insights into the stereochemistry of the reduction steps in the PKS pathway. beilstein-journals.org These isotopic labeling studies are fundamental in verifying the proposed biosynthetic pathway and understanding the intricate enzymatic mechanisms at play. rsc.orgmusechem.com

Comparative Biosynthesis of trans- and cis-4-Hydroxymellein

The formation of either the trans or cis isomer of 4-hydroxymellein is not a random event but is rather a genetically controlled process, dependent on the specific enzymatic machinery present in the producing fungal strain. Often, both diastereomers are found to be produced by the same fungal species, suggesting the presence of either a single promiscuous hydroxylase or, more commonly, multiple stereospecific enzymes.

The key determinants in the stereochemical outcome of the C-4 hydroxylation are the substrate-binding pocket architecture and the catalytic mechanism of the specific hydroxylase enzyme involved. These enzymes position the mellein substrate in a precise orientation relative to the reactive oxygen species, thereby directing the hydroxylation to a specific face of the molecule.

Biosynthesis of this compound: The formation of this compound, such as the (-)-(3R,4S)-4-hydroxymellein isomer, involves a hydroxylase that directs the incoming hydroxyl group to the opposite face of the C-3 methyl group. This enzymatic control results in the characteristic trans configuration.

Biosynthesis of cis-4-Hydroxymellein: Conversely, the biosynthesis of cis-4-hydroxymellein, for instance, the (3R,4R)-4-hydroxymellein isomer, is catalyzed by a hydroxylase that introduces the hydroxyl group on the same face as the C-3 methyl group.

While the complete biosynthetic gene clusters for both isomers have not been fully elucidated and directly compared in a single study, evidence from related pathways points towards the central role of these tailoring hydroxylases. For example, in the biosynthesis of the related compound 6-hydroxymellein (B1220941), a flavin-dependent monooxygenase known as TerD has been identified as a potential candidate for stereoselective hydroxylation. It is highly probable that distinct homologues of such enzymes, with subtly different active site topologies, are responsible for the production of the trans and cis isomers of 4-hydroxymellein.

The co-occurrence of both isomers in fungi like Septoria nodorum and Sphaeropsis sapinea underscores the sophisticated enzymatic toolkit these organisms have evolved for the diversification of their secondary metabolite profiles. nih.gov

Table 1: Key Enzymatic Steps and Intermediates in the Biosynthesis of trans- and cis-4-Hydroxymellein

| Step | Enzyme(s) | Substrate | Product(s) | Stereochemical Outcome |

| 1. Polyketide Assembly | Partially Reducing Polyketide Synthase (PR-PKS) | Acetyl-CoA, Malonyl-CoA | Mellein precursor | Establishes stereochemistry at C-3 (e.g., 3R) |

| 2. Hydroxylation | Stereospecific Hydroxylase (e.g., P450 or FMO) | Mellein precursor | This compound or cis-4-Hydroxymellein | Determines the trans or cis configuration at C-4 |

Chemical Synthesis and Analog Design of Trans 4 Hydroxymellein

Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

The creation of enantiomerically pure trans-4-Hydroxymellein is paramount for understanding its biological function. To this end, chemists have explored various asymmetric synthetic methodologies designed to control the three-dimensional arrangement of atoms in the molecule, particularly at the two contiguous stereocenters.

Stereoselective Oxylactonization Approaches

A key strategy in the synthesis of the dihydroisocoumarin core of this compound involves stereoselective oxylactonization. This process entails the formation of the lactone ring in a manner that selectively produces one enantiomer over the other. While specific examples detailing the application of this method to this compound are not extensively documented in publicly available research, the general approach is a cornerstone of modern synthetic organic chemistry. The strategy typically involves the use of a chiral auxiliary or a chiral catalyst to guide the cyclization of a suitable precursor, thereby establishing the desired stereochemistry.

Application of Chiral Reagents and Catalysts (e.g., Chiral Hypervalent Iodine(III))

The development of chiral reagents and catalysts has revolutionized asymmetric synthesis. Among these, chiral hypervalent iodine(III) reagents have emerged as powerful tools for a variety of stereoselective transformations. nih.govresearchgate.netnih.govrsc.orgdiva-portal.org These reagents are known to mediate a range of reactions, including oxidative cyclizations, with high levels of enantiocontrol. nih.govresearchgate.netnih.gov Although direct application of chiral hypervalent iodine(III) reagents in the synthesis of this compound is a specialized area of research, their potential for inducing the required stereochemistry during the formation of the lactone ring is a subject of ongoing interest in the synthetic community. The design of the chiral ligand attached to the iodine atom is crucial for achieving high enantioselectivity.

Total Synthesis Strategies

The total synthesis of a natural product like this compound provides a definitive proof of its structure and allows for the preparation of quantities sufficient for further study. While detailed, step-by-step total syntheses of this compound are not widely published, strategies employed for structurally related molecules can offer valuable insights. For instance, the synthesis of similar bioactive natural products often involves a convergent approach where key fragments are synthesized independently and then coupled together in the later stages of the synthesis. nih.gov Such strategies often rely on well-established reactions for ring formation and functional group transformations, with a strong emphasis on stereochemical control.

Synthesis of Stereoisomers and Diastereomers (e.g., cis-4-Hydroxymellein)

The synthesis of stereoisomers, such as cis-4-Hydroxymellein, is crucial for structure-activity relationship studies. researchgate.net By comparing the biological activity of different stereoisomers, researchers can gain insights into the specific three-dimensional features of the molecule that are essential for its function. The synthesis of these diastereomers often requires the development of alternative synthetic routes or the modification of existing ones to alter the stereochemical outcome of key reactions. nih.govdocumentsdelivered.comresearchgate.net For example, the relative stereochemistry of the hydroxyl and methyl groups on the lactone ring can be controlled by the choice of reducing agents or by employing substrate-controlled diastereoselective reactions. The characterization of these isomers is typically achieved through spectroscopic methods, such as NMR, and by comparing their properties to those of the natural product. researchgate.net

Stereochemical Analysis and Conformational Studies of Trans 4 Hydroxymellein

Determination of Absolute and Relative Configurations (e.g., (3R,4S)-stereochemistry)

The absolute and relative configurations of trans-4-Hydroxymellein have been unequivocally established as (3R,4S). This determination is the cornerstone of its chemical identity, distinguishing it from its three other possible stereoisomers. The naturally occurring levorotatory (-) form of this compound possesses the (3R,4S) configuration, while its enantiomer, the dextrorotatory (+) form, has the (3S,4R) configuration. researchgate.net

The assignment of the (3R,4S) stereochemistry was historically achieved through a combination of methods common in natural product chemistry. Initial proposals were often based on biosynthetic correlations with related compounds of known stereochemistry, such as (-)-(R)-mellein. researchgate.net However, definitive proof relies on a combination of chiroptical data and chemical synthesis.

Key methods for determining the configuration include:

Comparison of Optical Rotation: The sign of the specific optical rotation ([α]D) is compared with that of synthetic standards or closely related analogues whose absolute configurations are known.

Chiroptical Spectroscopy: As detailed in the following section, techniques like Electronic Circular Dichroism (ECD) provide characteristic spectral fingerprints (Cotton effects) that can be correlated to a specific absolute configuration. researchgate.net

Asymmetric Synthesis: The unambiguous synthesis of a stereoisomer from starting materials of known configuration provides definitive proof of the absolute stereochemistry of the final product.

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction analysis provides a direct and unambiguous determination of the three-dimensional structure, including both relative and absolute stereochemistry.

The trans designation refers to the relative configuration of the substituents at the C-3 and C-4 positions of the dihydropyranone ring. In this isomer, the methyl group at C-3 and the hydroxyl group at C-4 are on opposite sides of the ring's average plane.

Advanced Spectroscopic Approaches to Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), NMR)

Advanced spectroscopic techniques are indispensable for the stereochemical assignment of chiral molecules like this compound. These methods provide detailed information about the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a primary tool for assigning the absolute configuration of 4-hydroxymellein isomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the molecule's absolute stereochemistry. nih.gov For instance, the absolute stereochemistry of (+)-(3S,4R)-4-hydroxymellein was successfully determined by comparing its experimental ECD spectrum with spectra calculated using quantum chemical methods. researchgate.net The experimental ECD spectrum of a given isomer is matched with the theoretically predicted spectrum for a specific configuration (e.g., 3R,4S) to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for determining the relative configuration (cis vs. trans) of 4-hydroxymellein diastereomers. The key parameter for this distinction is the vicinal coupling constant (³J) between the protons at C-3 (H-3) and C-4 (H-4). The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. miamioh.edu

In the case of this compound, the dihydroisocoumarin ring adopts a pseudo-chair or twist-boat conformation. In the more stable pseudo-chair conformation, the bulky substituents (methyl and hydroxyl groups) tend to occupy pseudo-equatorial positions. This arrangement places H-3 and H-4 in a pseudo-axial orientation, resulting in a large dihedral angle and consequently a large coupling constant, typically in the range of 8-12 Hz. duke.edulibretexts.org This is a defining characteristic that distinguishes it from the cis isomer.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on molecular vibrations. VCD offers a larger number of spectral bands compared to ECD, providing a rich fingerprint of the molecule's three-dimensional structure, including its conformational preferences. While less commonly cited for this specific compound in foundational literature, VCD, in conjunction with computational predictions, serves as a powerful complementary technique for the unambiguous assignment of absolute configuration and conformational analysis of complex natural products.

Computational Chemistry for Conformational Dynamics and Spectroscopic Prediction (e.g., TD-DFT, MD calculations)

Computational chemistry plays a pivotal role in modern stereochemical analysis, bridging the gap between molecular structure and experimental spectroscopic data.

Conformational Analysis: this compound is a flexible molecule, and its observed spectroscopic properties represent a population-weighted average of all its stable conformers in solution. Therefore, a thorough conformational search is the first and most critical step in any computational study. This can be achieved through methods like molecular dynamics (MD) simulations or systematic searches using molecular mechanics. The resulting low-energy conformers are then subjected to higher-level quantum mechanical calculations.

Spectroscopic Prediction: Density Functional Theory (DFT) is widely used to optimize the geometry and calculate the relative energies of the identified conformers. Time-Dependent DFT (TD-DFT) is the method of choice for predicting ECD spectra due to its balance of accuracy and computational efficiency. nih.gov The typical workflow involves:

Performing a conformational search to identify all relevant low-energy structures.

Optimizing the geometry of each conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

Calculating the ECD and UV-Vis spectra for each conformer using TD-DFT. Solvent effects are often included using models like the Polarizable Continuum Model (PCM).

Generating a final, Boltzmann-averaged theoretical spectrum based on the calculated relative free energies of the conformers.

Comparing the theoretical spectrum with the experimental one. A good match allows for the confident assignment of the absolute configuration.

Similarly, DFT calculations can predict NMR chemical shifts and coupling constants, which are in excellent agreement with experimental results and help solidify structural assignments. researchgate.net

Spectroscopic and Computational Distinction from cis-4-Hydroxymellein and Other Diastereomers

The differentiation of this compound from its diastereomer, cis-4-Hydroxymellein, is reliably achieved by comparing their spectroscopic and computational data.

NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the coupling constant (³JH3-H4) between the protons at the C-3 and C-4 stereocenters.

This compound: Exhibits a larger coupling constant (typically 8-12 Hz) due to the pseudo-diaxial relationship between H-3 and H-4 in the preferred conformation. researchgate.net

cis-4-Hydroxymellein: Shows a smaller coupling constant (typically 2-5 Hz) because the relationship between H-3 and H-4 is pseudo-axial/pseudo-equatorial.

This marked difference in coupling constants provides a definitive method for distinguishing between the two diastereomers. blogspot.comtutorchase.com Minor differences in the chemical shifts of H-3, H-4, and the C-3 methyl group are also observed due to the different steric and electronic environments in the two isomers.

Table 1: Comparative ¹H NMR Data for cis- and this compound Protons

| Proton | This compound (Predicted δ, J in Hz) | cis-4-Hydroxymellein (Observed δ, J in Hz) | Key Distinguishing Feature |

| H-3 | ~4.6-4.8 | 4.45 (dq) | Chemical shift and multiplicity |

| H-4 | ~4.9-5.1 | 4.69 (d) | Chemical shift and multiplicity |

| CH₃-3 | ~1.3-1.5 (d) | 1.35 (d, J=6.4) | Minor shift difference |

| ³JH3-H4 | ~8-12 | ~3.0 | Large vs. Small Coupling Constant |

Note: Data for the cis isomer is derived from published spectra. chegg.com Data for the trans isomer is based on typical values for diaxial coupling in similar ring systems. Precise experimental values may vary with solvent and temperature.

ECD Spectroscopy: The ECD spectra of diastereomers are not mirror images and typically show distinct differences in the signs and intensities of their Cotton effects. By comparing the experimental ECD spectrum of an unknown sample to the calculated spectra for both the cis and trans diastereomers, a clear distinction can be made. The specific pattern of Cotton effects is unique to the spatial arrangement of the chromophores relative to the stereocenters in each isomer. nih.gov

Biological and Ecological Significance of Trans 4 Hydroxymellein

Role as a Fungal Metabolite

trans-4-Hydroxymellein is predominantly recognized as a secondary metabolite produced by a variety of fungal species, particularly within the phylum Ascomycota. nih.gov It is often co-isolated with its stereoisomer, cis-4-hydroxymellein, and the parent compound, (R)-(-)-mellein. nih.gov The production of this compound has been documented in numerous fungi, including plant pathogens and endophytic species. nih.govresearchgate.net For instance, it was identified for the first time in culture extracts of Septoria nodorum and has since been isolated from several other significant fungal genera. nih.govresearchgate.net The identification of this compound from these organisms is typically achieved through spectroscopic methods following purification from liquid culture extracts. nih.gov

Below is a table summarizing some of the fungal species that have been identified as producers of this compound.

| Fungal Species | Common Association/Significance |

| Sphaeropsis sapinea | Pathogen of pine trees, causing decline. nih.govresearchgate.net |

| Neofusicoccum parvum | A virulent species causing grapevine trunk diseases. nih.gov |

| Septoria nodorum | A pathogen affecting wheat. nih.govresearchgate.net |

| Microsphaeropsis sp. | Isolated from marine sponges. nih.gov |

| Aspergillus ochraceus | A widespread fungus that can be found in various substrates. nih.govnih.gov |

| Diplodia subglobosa | An emerging pathogen associated with ash dieback. researchgate.net |

| Sardiniella urbana | A pathogen of European hackberry trees. nih.gov |

Function as a Plant Metabolite

While the broader class of melleins is known to be produced by plants, in addition to fungi, bacteria, and insects, specific evidence for the isolation of this compound directly from a plant source is not extensively detailed in the scientific literature. nih.govmdpi.comresearchgate.net The role of these compounds in plants is generally associated with defense mechanisms and responses to stress. However, the primary body of research on this compound focuses on its origin as a fungal product. nih.gov

Ecological Interactions and Chemical Ecology

This compound plays a notable role in chemical ecology, primarily through its phytotoxic activity. nih.gov As a metabolite of various plant pathogenic fungi, it is involved in the complex interactions between the fungus and its host plant. nih.govresearchgate.net

Research findings on its phytotoxic effects include:

Direct Phytotoxicity: Metabolites from Neofusicoccum parvum, including this compound, were tested on tomato cuttings and showed toxicity that ranged from slight to drastic leaf wilting. nih.gov

Synergistic Effects: A significant aspect of its ecological function is its ability to act synergistically with other fungal metabolites. researchgate.net When assayed for phytotoxicity on host and non-host plants, this compound and its cis- isomer showed only a synergistic effect, while the co-occurring (R)-(-)-mellein was the most active single compound. nih.govresearchgate.net This synergistic interaction was also observed in tests on apple shoots and lettuce seedlings, suggesting that the combined action of these metabolites is more potent than the sum of their individual effects. nih.gov This potentiation is a key factor in the pathogenesis of the producing fungi, such as Sphaeropsis sapinea in pine trees. researchgate.net

The production of this compound by pathogens like Neofusicoccum parvum (implicated in grapevine diseases) and Sphaeropsis sapinea (causing pine decline) underscores its role in facilitating fungal invasion and colonization of plant tissues. nih.gov

General Antimicrobial Properties

The antimicrobial activity of this compound has been investigated, although its efficacy can be highly dependent on the target organism and the presence of other compounds.

| Target Organism(s) | Observed Activity of this compound | Source Fungus for Metabolites |

| Various phytopathogenic fungi | Showed a synergistic effect with (R)-(-)-mellein and cis-4-hydroxymellein. nih.govresearchgate.net | Sphaeropsis sapinea |

| Eurotium repens, Ustilago violacea | Active as part of a group of mellein (B22732) analogues. nih.gov | Microsphaeropsis sp. |

Direct and specific data on the antibacterial activity of purified this compound is limited. Studies on crude extracts or mixtures of metabolites have provided some general insights. For example, a study on 85 Pezicula strains, from which this compound was isolated, noted that the collective compounds demonstrated some antibacterial activity, although it was less pronounced than their fungicidal and herbicidal effects. nih.gov In another investigation, a crude extract and all metabolites from the marine fungus Apiospora montagnei showed no antibacterial activity. nih.gov Other research on different mellein derivatives, specifically 7-methoxy-5-methylmellein and 8-methoxy-5-methylmellein, indicated moderate antibacterial activity against Gram-positive bacteria. nih.gov However, this does not directly confirm the activity of this compound itself.

Enzymatic Interactions (General binding/interaction)

Current scientific literature does not provide specific details regarding the enzymatic binding targets or inhibitory mechanisms of this compound as a mode of its biological action. Research into related compounds, such as 6-hydroxymellein (B1220941), has focused on the biosynthetic pathways and the enzymes involved in its production, like 6-hydroxymellein synthase, rather than the enzymes it may target to exert its effects. core.ac.uknih.gov Therefore, the specific enzymes with which this compound binds or interacts to produce its phytotoxic or antimicrobial effects remain an area for further investigation.

Relationship to Phytotoxins and Other Specialized Metabolites

Co-occurrence with Other Mellein Derivatives

This compound belongs to the mellein class of 3,4-dihydroisocoumarins, and it is frequently isolated with other structural analogs. These related compounds often exhibit their own biological activities, and their co-production can lead to synergistic effects.

Similarly, Neofusicoccum parvum, a fungus responsible for grapevine trunk diseases, is a prolific producer of various melleins. researchgate.netsonar.ch In addition to this compound, it co-produces (3R,4R)-4-hydroxymellein, (R)-(-)-mellein, and (R)(-)-3-hydroxymellein. researchgate.net Research on the phytotoxic effects of these co-occurring melleins on grapevine leaves has provided valuable insights into their relative contributions to the plant disease.

A study by Abou-Mansour et al. (2015) quantified the necrotic effects of several metabolites from N. parvum on grapevine leaf discs. The results, detailed in the table below, demonstrate the varying levels of phytotoxicity among these related compounds.

Phytotoxicity of Mellein Derivatives from Neofusicoccum parvum

| Compound | Concentration (µg/mL) | Necrosis (%) on Vitis vinifera cv. Chardonnay leaf discs |

|---|---|---|

| (-)-Mellein | 100 | 31.38 |

| (-)-Mellein | 200 | 49.69 |

| (-)-(trans)-4-Hydroxymellein | 100 | 19.73 |

| (-)-(trans)-4-Hydroxymellein | 200 | 32.35 |

| (-)-(cis)-4-Hydroxymellein | 100 | 32.98 |

| (-)-(cis)-4-Hydroxymellein | 200 | 33.06 |

| (-)-(R)-3-Hydroxymellein | 100 | 51.48 |

| (-)-(R)-3-Hydroxymellein | 200 | 62.42 |

Data sourced from Abou-Mansour et al. (2015). hepvs.ch

At a concentration of 100 µg/mL, (R)(-)-3-hydroxymellein was the most active among the melleins tested, causing over 50% necrosis. hepvs.ch At 200 µg/mL, it remained the most potent, followed by mellein. hepvs.ch this compound exhibited noticeable phytotoxicity, although it was less potent than its cis isomer and 3-hydroxymellein at the tested concentrations. hepvs.ch

Association with Non-Mellein Phytotoxins and Metabolites

The metabolic profile of fungi producing this compound is not limited to mellein derivatives. A diverse array of other specialized metabolites, including other classes of phytotoxins, are often co-produced. This co-occurrence highlights the complex chemical interactions that can occur in the context of plant-pathogen interactions.

The previously mentioned Neofusicoccum parvum also produces a variety of non-mellein metabolites alongside this compound. These belong to several chemical families, including dihydrotoluquinones, epoxylactones, and hydroxybenzoic acids. researchgate.net The table below details some of the specialized metabolites co-produced by N. parvum.

Specialized Metabolites Co-produced with trans-4-Hydroxymellein by Neofusicoccum parvum

| Metabolite | Chemical Class | Reported Biological Activity |

|---|---|---|

| (-)-Terremutin | Dihydrotoluquinone | Phytotoxic hepvs.ch |

| (+)-epi-Sphaeropsidone | Dihydrotoluquinone | Phytotoxic hepvs.ch |

| (6R,7S)-dia-Asperlin | Epoxylactone | Phytotoxic hepvs.ch |

| Isosclerone | Naphthalenone | Phytotoxic nih.gov |

| Tyrosol | Phenylethanoid | Phytotoxic nih.gov |

| 6-Methyl-salicylic acid | Hydroxybenzoic acid | - |

Data compiled from Abou-Mansour et al. (2015) and Masi et al. (2020). nih.govresearchgate.net

The phytotoxic activity of some of these co-metabolites has also been quantified. For example, at a concentration of 200 µg/mL, (-)-terremutin and (+)-epi-sphaeropsidone caused 53.91% and 46.64% necrosis on grapevine leaf discs, respectively, demonstrating their significant contribution to the phytotoxic profile of N. parvum. sonar.chhepvs.ch

The production of such a diverse array of phytotoxins and other specialized metabolites by a single organism suggests a complex and multifaceted strategy for interacting with its environment and host plants. The presence of this compound within this chemical arsenal (B13267) underscores its role as a component of the broader ecological and pathogenic activities of the producing fungi.

Advanced Research Methodologies for Trans 4 Hydroxymellein Studies

Isolation and Purification Techniques (e.g., HPLC-SPE-TT)

The effective study of trans-4-Hydroxymellein begins with its successful isolation and purification from complex biological matrices, such as fungal or plant extracts. High-Performance Liquid Chromatography coupled with Solid-Phase Extraction and Tube Transfer (HPLC-SPE-TT) represents a powerful, automated platform for this purpose. This integrated system allows for the high-throughput purification of target metabolites from complex mixtures. nih.gov

The process typically involves an initial chromatographic separation via HPLC, where compounds are separated based on their physicochemical properties. As the fraction containing the target compound, this compound, elutes from the column, it is automatically trapped onto a solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte and remove interfering substances. Subsequently, the purified compound can be eluted from the SPE cartridge for further analysis. This automated workflow is significantly more efficient and less labor-intensive than traditional purification methods. nih.gov

Table 1: Comparison of Purification Techniques

| Feature | Conventional Chromatography | HPLC-SPE-TT |

| Automation | Low to moderate | High |

| Throughput | Low | High |

| Solvent Consumption | High | Low |

| Purity Achieved | Variable | High |

| Sample Handling | Manual, intensive | Automated, minimal |

Structural Elucidation Techniques (e.g., High-Resolution 2D-NMR, HR-ESI-MS)

Once purified, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to ascertain the compound's exact molecular formula by providing a highly accurate mass measurement. researchgate.net

Following this, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution two-dimensional (2D-NMR) experiments, is crucial for elucidating the complete structural architecture and stereochemistry. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. These experiments reveal which protons are coupled to each other and which protons are attached to specific carbon atoms, allowing for the piecing together of the molecular skeleton. researchgate.netnih.gov The combination of these powerful analytical tools provides an unambiguous structural assignment of this compound. researchgate.net

Biosynthetic Pathway Probing Techniques (e.g., Stable Isotope Tracing, Gene Cluster Analysis)

Understanding how this compound is synthesized in nature is fundamental for its biotechnological production. Stable isotope tracing is a powerful technique used to map its biosynthetic pathway. mssm.edunih.gov In this method, precursor molecules labeled with stable isotopes (e.g., ¹³C or ¹⁵N) are fed to the producing organism. The labeled atoms are incorporated into downstream metabolites, including this compound. By analyzing the labeling patterns in the final product using techniques like Mass Spectrometry or NMR, researchers can trace the metabolic route and identify the building blocks of the molecule. mssm.edunih.gov

Complementing this experimental approach is gene cluster analysis. The genes responsible for producing a specific natural product are often located together in the organism's genome in what is known as a biosynthetic gene cluster (BGC). By sequencing the genome of the producing organism and using bioinformatic tools, scientists can identify the BGC responsible for this compound synthesis. Analysis of the genes within the cluster provides insights into the enzymatic reactions involved in the pathway.

Metabolic Engineering Strategies for Enhanced Production in Microbial Hosts

With the knowledge of the biosynthetic pathway, metabolic engineering strategies can be employed to enhance the production of this compound in microbial hosts like Escherichia coli or yeast. mdpi.comnih.govnih.govresearchgate.net This involves genetically modifying the host organism to optimize the metabolic flux towards the target compound. nih.gov

Key strategies include:

Overexpression of biosynthetic genes: Increasing the expression of the genes directly involved in the this compound pathway can boost production.

Disruption of competing pathways: Deleting genes that divert metabolic precursors away from the desired pathway can increase the availability of building blocks for this compound synthesis. nih.gov

Enhancing precursor supply: Engineering central carbon metabolism to produce more of the essential starting materials can significantly improve yields. mdpi.comresearchgate.net

Optimization of fermentation conditions: Fine-tuning parameters such as nutrient supply, oxygen levels, and pH during fermentation is crucial for maximizing production in bioreactors. nih.govresearchgate.net

These strategies have been successfully applied to increase the titers of various valuable compounds, demonstrating their potential for the industrial-scale production of this compound. nih.gov

Table 2: Metabolic Engineering Approaches

| Strategy | Description | Example Target |

| Gene Overexpression | Increase the levels of key pathway enzymes. | Biosynthetic genes for this compound |

| Gene Deletion | Eliminate pathways that compete for precursors. | Lactate dehydrogenase gene (ldhA) nih.gov |

| Precursor Enhancement | Boost the cellular pool of starting materials. | α-ketoglutarate, Acetyl-CoA nih.govresearchgate.net |

| Cofactor Engineering | Ensure an adequate supply of necessary cofactors. | NADPH, O₂, Fe²⁺ nih.govresearchgate.net |

Computational Modeling and Simulation in Natural Product Research

Computational tools play an increasingly vital role in modern natural product research, offering predictive power that can guide and accelerate experimental work. nih.govresearchgate.netnih.gov For this compound, computational modeling can be used to predict its three-dimensional structure and physicochemical properties. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the compound's conformational flexibility and its interactions with biological macromolecules, such as enzymes or receptors. nih.gov Furthermore, computational approaches can assist in the interpretation of complex analytical data, for instance, by predicting NMR spectra for different possible isomers to help confirm the correct structure. These in silico methods are invaluable for generating hypotheses, designing experiments, and gaining a deeper understanding of the compound at a molecular level. nih.gov

Future Research Directions and Unexplored Avenues for Trans 4 Hydroxymellein

Comprehensive Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of melleins, including trans-4-hydroxymellein, is known to originate from the polyketide pathway. nih.gov However, the precise enzymatic steps and regulatory networks governing the formation of the 4-hydroxy group and the stereospecific reduction to the trans configuration are not fully elucidated. Future research should focus on:

Identification and Characterization of Hydroxylases and Reductases: A primary gap lies in the definitive identification and biochemical characterization of the specific cytochrome P450 monooxygenases or other hydroxylating enzymes responsible for the introduction of the hydroxyl group at the C-4 position of the mellein (B22732) scaffold. Similarly, the ketoreductases that stereoselectively reduce the precursor to yield the trans-diastereomer warrant detailed investigation. nih.gov

Understanding of Regulatory Mechanisms: The expression of biosynthetic gene clusters is tightly regulated. Unraveling the specific transcription factors, signaling pathways, and environmental cues that trigger the production of this compound over other related metabolites is a critical area for future exploration.

Investigation of Precursor Supply: The flux of primary metabolites into the polyketide pathway can significantly impact the yield of secondary metabolites. A thorough understanding of the metabolic pathways that supply the acetate (B1210297) and malonate units for the polyketide synthase (PKS) machinery is essential for any future metabolic engineering efforts.

Exploration of Novel Natural Sources and Extreme Environments for Discovery

While this compound has been isolated from various terrestrial fungi, including species of Aspergillus, Septoria, and Neofusicoccum, the vast microbial biodiversity remains largely untapped. nih.govresearchgate.net A concerted effort to explore novel and extreme environments could lead to the discovery of new producers with unique metabolic capabilities.

Extremophilic Fungi: Fungi inhabiting extreme environments, such as hypersaline lakes, deep-sea vents, and arid deserts, are known to produce novel secondary metabolites as a survival mechanism. nih.govresearchgate.net Screening of extremophilic fungal isolates for the production of this compound and its analogs could yield new strains with potentially enhanced production capabilities or novel derivatives.

Endophytic and Marine-Derived Fungi: Endophytic fungi residing within plant tissues and fungi from marine environments are recognized as prolific sources of bioactive natural products. researchgate.net A systematic investigation of these ecological niches could expand the known diversity of this compound producers.

Metagenomic Approaches: Culture-independent methods, such as metagenomics, can be employed to screen for biosynthetic gene clusters encoding the enzymatic machinery for mellein production directly from environmental DNA samples. This approach bypasses the need for microbial cultivation and can reveal the biosynthetic potential of yet-uncultured microorganisms.

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The chemical synthesis of chiral compounds like this compound can be challenging. Chemoenzymatic and biocatalytic approaches offer promising alternatives for efficient and stereoselective synthesis.

Enzymatic Stereoselective Reduction: The use of isolated ketoreductases or whole-cell biotransformation systems to stereoselectively reduce a suitable precursor to afford the desired trans-4-hydroxy configuration is a key area for development. For instance, carbonyl reductases from organisms like Candida parapsilosis have been successfully used in the synthesis of other mellein derivatives and could be engineered for specificity towards this compound precursors. researchgate.net

Engineered Biosynthetic Pathways: Heterologous expression of the this compound biosynthetic gene cluster in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could enable the development of a scalable fermentation-based production platform. Further engineering of the pathway could lead to improved titers and the production of novel derivatives.

Detailed Investigation of Stereochemistry-Activity Relationships in Biological and Ecological Contexts

This compound possesses multiple stereocenters, and its biological activity is likely dependent on its specific stereoconfiguration. A detailed investigation into the structure-activity relationships (SAR) of its different stereoisomers is crucial.

Comparative Bioactivity Profiling: The different stereoisomers of 4-hydroxymellein, including the cis and trans diastereomers and their respective enantiomers, should be systematically synthesized or isolated and their biological activities compared. For example, studies have shown that different stereoisomers of 4-hydroxymellein exhibit varying levels of phytotoxicity. nih.gov A comprehensive profiling against a panel of biological targets, including enzymes, receptors, and whole organisms, will provide a clearer picture of the biological relevance of each isomer.

Ecological Role of Stereoisomers: The stereochemistry of a natural product can have profound implications for its ecological function. Investigating the role of this compound and its isomers in mediating interactions between the producing fungus and other organisms, such as plants, insects, and other microbes, will provide insights into its natural function. For instance, one stereoisomer may be more effective as a phytotoxin, while another might serve as a signaling molecule.

Molecular Modeling and Target Identification: Computational approaches, such as molecular docking, can be used to model the interaction of different stereoisomers with potential protein targets. This can help to rationalize observed differences in bioactivity and guide the design of future SAR studies.

Integration with Systems Biology and Omics Approaches in Producer Organisms

A holistic understanding of this compound production can be achieved by integrating various "omics" technologies.

Genomic and Transcriptomic Analysis: Sequencing the genomes of this compound producing fungi, such as Aspergillus ochraceus, will facilitate the identification of the complete biosynthetic gene cluster and other related genes. nih.gov Transcriptomic analysis under different culture conditions can reveal how the expression of these genes is regulated. nih.gov

Metabolomic Profiling: Untargeted metabolomics can provide a comprehensive snapshot of the metabolic state of the producing organism and can be used to identify pathway intermediates and shunt products related to this compound biosynthesis. nih.gov This can also help to understand the broader metabolic impact of its production.

Proteomic Analysis: Proteomics can identify the proteins that are differentially expressed under conditions of high versus low this compound production. This can provide further clues about the enzymes and regulatory proteins involved in its biosynthesis and transport.

Integrated Multi-Omics Analysis: The true power of systems biology lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This integrated approach can be used to construct detailed metabolic models of the producer organisms, which can then be used to predict the effects of genetic modifications or changes in culture conditions on this compound production.

By pursuing these future research directions, the scientific community can significantly advance our knowledge of this compound, from its fundamental biosynthesis to its potential applications. A deeper understanding of this intriguing natural product will undoubtedly pave the way for new discoveries in drug development, biotechnology, and ecological research.

Q & A

Q. What gaps exist in the current understanding of this compound’s ecological roles?

- Methodological Answer :

- Field Studies : Conduct metatranscriptomics on host plants (e.g., Ficus spp.) to identify symbiotic fungi producing the compound.

- Ecotoxicity Assays : Test allelopathic effects on plant growth using agar-based bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.